molecular formula C11H16N2O B2505704 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one CAS No. 1497927-18-0

2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one

Cat. No. B2505704
CAS RN: 1497927-18-0
M. Wt: 192.262
InChI Key: JQCPGQVJZMXZRB-UHFFFAOYSA-N
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Description

The compound 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical nature and reactivity of similar structures. The first paper discusses a dipyrazolo pyrazine dione used for labeling amino acids in liquid chromatography , while the second paper describes the synthesis of cyclopenta pyrido pyrimidin-amines and their antimicrobial activity, highlighting the importance of a dimethyl-pyrazolyl moiety . These studies suggest that pyrazole derivatives can be reactive and have significant biological activity.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that can include the formation of pyrazole rings and their subsequent functionalization. Although the exact synthesis of this compound is not detailed, the second paper provides insight into the synthesis of complex polyheterocyclic systems that include a pyrazole ring as a key structural feature . The synthesis likely involves the formation of the cyclopentanone ring followed by the introduction of the pyrazolyl moiety through a suitable carbon-carbon bond-forming reaction.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a nitrogen-containing heterocycle, which can influence the electronic distribution and reactivity of the molecule. The dimethyl groups on the pyrazole ring can provide steric hindrance and affect the overall shape of the molecule. The cyclopentanone ring is a common structural motif in organic chemistry, known for its reactivity due to the carbonyl group .

Chemical Reactions Analysis

Pyrazole derivatives are known to participate in various chemical reactions, including nucleophilic addition to the carbonyl group and reactions at the nitrogen atoms of the pyrazole ring. The first paper describes the use of a dipyrazolo pyrazine dione for derivatization of amino acids, indicating that pyrazole derivatives can react with amino groups under certain conditions . This suggests that this compound may also undergo similar reactions with nucleophiles.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not explicitly provided, the properties of related compounds can be inferred. Pyrazole derivatives often exhibit significant solubility in organic solvents and may have varying solubility in water depending on the substitution pattern. The presence of a carbonyl group in the cyclopentanone ring suggests that the compound may have a relatively high boiling point and may form hydrogen bonds with suitable donors . The antimicrobial activity observed in the second paper for compounds with a pyrazole moiety indicates that such compounds can interact with biological systems, which could be a result of their chemical properties .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Pyrazole derivatives are frequently studied for their unique reactivity in organic synthesis. For instance, cyclopropanation and reactions with dimethyl diazomalonate have been explored for creating new compounds with potential applicability in material science and as intermediates in pharmaceutical synthesis (Denisov et al., 2019).
  • Domino reactions involving pyrazole derivatives with various aldehydes and ketones have been reported to yield complex heterocyclic structures, which are essential in drug development and synthesis of functional materials (Lipson et al., 2015).

Biological Activities

  • Pyrazole-benzofuran hybrids have demonstrated significant antibacterial and biofilm inhibition activities, highlighting their potential as new antimicrobial agents. These compounds have shown efficacy against multiple bacterial strains, including MRSA and VRE, suggesting their use in developing new antibiotics (Mekky & Sanad, 2020).
  • Additionally, the synthesis of pyrazole derivatives has been linked to antimicrobial and anticancer properties, further underscoring the relevance of these compounds in medicinal chemistry. The structural modifications of these derivatives play a crucial role in their biological activities, offering insights into the design of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

properties

IUPAC Name

2-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-6-10(13(2)12-8)7-9-4-3-5-11(9)14/h6,9H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCPGQVJZMXZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CC2CCCC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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